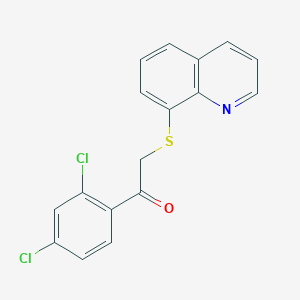
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline-based compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is not fully understood, but it is believed to act through multiple pathways. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to modulate the expression of several genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase and lipoxygenase. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to modulate the expression of several genes involved in inflammation and cell proliferation. In addition, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is also stable under a wide range of conditions, making it a valuable compound for use in experiments that require long-term stability. However, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone also has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is not readily available commercially, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research involving 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone. One area of research is the development of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone-based therapies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone-based therapies for the treatment of cancer. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the growth of several types of cancer cells, and further research is needed to determine its potential as a cancer therapy. Finally, further research is needed to fully understand the mechanism of action of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone and its potential use in other areas of scientific research.
Méthodes De Synthèse
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 8-aminoquinoline to form the final product, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone. The synthesis of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been used extensively in scientific research for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS/c18-12-6-7-13(14(19)9-12)15(21)10-22-16-5-1-3-11-4-2-8-20-17(11)16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBZSIBIOEVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-{4,4'-biphenyldiylbis[sulfonyl(2-chloro-4,1-phenylene)]}bis(4-chlorobenzenesulfonamide)](/img/structure/B5221963.png)
![5-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5221965.png)
![5-cyano-4-(ethylthio)-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5221972.png)
![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5221990.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)
amino]benzamide](/img/structure/B5222037.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
amino]benzamide](/img/structure/B5222053.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)